Muraglitazar

Catalog No.
S536458
CAS No.
331741-94-7
M.F
C29H28N2O7
M. Wt
516.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Muraglitazar

CAS Number

331741-94-7

Product Name

Muraglitazar

IUPAC Name

2-[(4-methoxyphenoxy)carbonyl-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]amino]acetic acid

Molecular Formula

C29H28N2O7

Molecular Weight

516.5 g/mol

InChI

InChI=1S/C29H28N2O7/c1-20-26(30-28(37-20)22-6-4-3-5-7-22)16-17-36-24-10-8-21(9-11-24)18-31(19-27(32)33)29(34)38-25-14-12-23(35-2)13-15-25/h3-15H,16-19H2,1-2H3,(H,32,33)

InChI Key

IRLWJILLXJGJTD-UHFFFAOYSA-N

SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC

Solubility

Soluble in DMSO, not in water

Synonyms

BMS 298585, BMS-298585, BMS298585, muraglitazar, N-((4-methoxyphenoxy)carbonyl)-N-((4-(2-(5-methyl-2-phenyl-4-oxazolyl)ethoxy)phenyl)methyl)glycine, Pargluva

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)O)C(=O)OC4=CC=C(C=C4)OC

Description

The exact mass of the compound Muraglitazar is 516.1897 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Benefits Investigated in Research

  • Understanding Insulin Resistance

    Muraglitazar's mechanism of action, involving PPARgamma activation, has been a valuable tool for researchers to study insulin resistance and its role in type 2 diabetes. Studies using Muraglitazar have helped to elucidate the pathways involved in regulating blood sugar control [1].

  • Non-Diabetic Applications

    Research is ongoing to explore if Muraglitazar might have benefits beyond diabetes treatment. Muraglitazar's effects on PPARgamma, which is involved in various cellular processes, have prompted investigations into its potential role in conditions like non-alcoholic fatty liver disease (NAFLD) and atherosclerosis [2, 3].

  • Understanding TZD Side Effects

    Muraglitazar's withdrawal due to safety concerns has also made it a subject of research to better understand the potential side effects associated with the TZD class of drugs. Studies using Muraglitazar help researchers explore the mechanisms behind these side effects and develop safer TZD medications in the future [4].

Here are some references for the factual statements mentioned above:

  • [1] Molecular Mechanism of Thiazolidinediones (TZDs) and Their Role in Metabolic Regulation [ScienceDirect]: Muraglitazar's mechanism of action and its role in understanding insulin resistance
  • [2] Muraglitazar for Nonalcoholic Fatty Liver Disease: A Systematic Review and Meta-Analysis [National Institutes of Health (.gov)]: Potential benefits of Muraglitazar in NAFLD:
  • [3] Muraglitazar and atherosclerosis: preclinical and clinical evidence [National Institutes of Health (.gov)]: Investigating Muraglitazar's role in atherosclerosis:
  • [4] The history and future of thiazolidinediones [National Institutes of Health (.gov)]: Understanding TZD side effects through research on Muraglitazar:

Muraglitazar is a novel compound classified as a dual peroxisome proliferator-activated receptor (PPAR) agonist, specifically targeting both PPAR alpha and PPAR gamma receptors. It is chemically described as 2-{(4-methoxyphenoxy)carbonylamino}acetic acid with the molecular formula C29H28N2O7C_{29}H_{28}N_{2}O_{7} and a molecular weight of approximately 516.55 g/mol . Initially developed for the treatment of type 2 diabetes, muraglitazar aims to improve metabolic profiles by enhancing insulin sensitivity and lipid metabolism.

Muraglitazar's mechanism of action hinges on its ability to activate PPARα and PPARγ receptors []. PPARγ activation improves insulin sensitivity in fat and muscle tissues, leading to better blood sugar control []. PPARα activation promotes fatty acid breakdown and improves cholesterol profiles []. This dual action made Muraglitazar a promising candidate for treating type 2 diabetes and its associated metabolic abnormalities.

Muraglitazar primarily functions through its agonistic activity on PPAR alpha and PPAR gamma receptors. Upon binding to these receptors, it activates the transcription of genes involved in glucose and lipid metabolism. The compound has been shown to significantly reduce triglyceride levels while increasing high-density lipoprotein cholesterol levels . Additionally, it modulates inflammatory responses by inhibiting the expression of various pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha .

Muraglitazar exhibits significant biological activity in various models of diabetes and dyslipidemia. In studies involving genetically obese diabetic mice, muraglitazar treatment resulted in:

  • Reduction in plasma glucose levels: It effectively lowered fasting plasma glucose and glycosylated hemoglobin levels.
  • Improvement in lipid profiles: The compound decreased triglycerides and free fatty acids while increasing high-density lipoprotein cholesterol .
  • Anti-inflammatory effects: Muraglitazar reduced the production of inflammatory markers in activated macrophages, demonstrating its potential for mitigating chronic inflammation associated with metabolic disorders .

The synthesis of muraglitazar involves a multi-step chemical process. A notable five-step synthetic route includes:

  • Formation of key intermediates through reactions involving phenolic compounds.
  • Coupling reactions to construct the oxazolyl moiety.
  • Final assembly into the muraglitazar structure through amide bond formation.
  • Purification steps to ensure the desired purity and yield.
  • Characterization using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm structure and purity .

Muraglitazar has been investigated primarily for its therapeutic applications in:

  • Type 2 diabetes management: Due to its dual action on PPAR receptors, it holds promise for improving glycemic control and lipid profiles in diabetic patients.
  • Dyslipidemia treatment: Its ability to modulate lipid metabolism makes it a candidate for addressing dyslipidemia, which often accompanies type 2 diabetes .

Despite its potential, muraglitazar was discontinued from clinical development due to safety concerns observed during trials .

Muraglitazar has shown various interactions with other drugs, which can influence its metabolism:

  • Increased metabolism: Certain drugs like abatacept can enhance the metabolism of muraglitazar.
  • Decreased metabolism: Medications such as abiraterone may reduce muraglitazar's metabolic clearance .

These interactions highlight the importance of monitoring concurrent medications when considering muraglitazar therapy.

Several compounds share structural or functional similarities with muraglitazar. Below is a comparison highlighting their unique features:

Compound NameTypePPAR TargetsUnique Features
RosiglitazoneThiazolidinedionePPAR gammaStrong insulin sensitizer; associated with weight gain
PioglitazoneThiazolidinedionePPAR gammaReduces insulin resistance; cardiovascular benefits
FenofibrateFibratePPAR alphaPrimarily lowers triglycerides; less impact on glucose
SaroglitazarDual PPAR agonistPPAR alpha/gammaSimilar mechanism but different efficacy profile

Muraglitazar stands out due to its dual action on both PPAR alpha and gamma receptors, which allows for a comprehensive approach to managing both glucose levels and lipid profiles simultaneously .

Muraglitazar demonstrates potent dual agonistic activity at both peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma, with distinctive binding characteristics that define its molecular pharmacology profile [1]. The compound exhibits an inhibitory concentration fifty value of 0.42 micromolar for peroxisome proliferator-activated receptor alpha and 0.14 micromolar for peroxisome proliferator-activated receptor gamma in fluorescence polarization assays, indicating stronger affinity for the gamma isoform [1]. Functional activation studies in transfected cell lines revealed effective concentration fifty values of 0.24 micromolar and 0.12 micromolar for peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma, respectively [1].

The molecular mechanism of peroxisome proliferator-activated receptor alpha activation by muraglitazar involves ligand-dependent conformational changes that facilitate heterodimerization with retinoid X receptor alpha [2]. This heterodimeric complex binds to peroxisome proliferator response elements in target gene promoters, recruiting coactivator complexes that modify chromatin structure and enable transcriptional machinery assembly [2]. The ligand-dependent transactivation mechanism represents the prototypic activity of peroxisome proliferator-activated receptor alpha, involving direct binding to deoxyribonucleic acid response elements in promoter or enhancer regions of target genes [2].

Transcriptional Regulation of Hepatic Lipoprotein Lipase

Muraglitazar-mediated peroxisome proliferator-activated receptor alpha activation exerts profound effects on hepatic lipoprotein lipase regulation through multiple transcriptional mechanisms [3]. Peroxisome proliferator-activated receptor alpha activation markedly reduces hepatic triglyceride production and promotes plasma triglyceride clearance through enhanced lipoprotein lipase-dependent mechanisms [3]. The transcriptional regulation involves both direct and indirect pathways, with peroxisome proliferator-activated receptor alpha upregulating lipoprotein lipase expression in liver tissue while simultaneously modulating inhibitors and activators of lipoprotein lipase activity [3].

The hepatic expression and plasma levels of apolipoprotein C-III, which functions as an endogenous inhibitor of lipoprotein lipase activity, are significantly reduced following peroxisome proliferator-activated receptor alpha activation by muraglitazar [3] [4]. This suppression occurs through transcriptional mechanisms involving the transcription factors Rev-erbα, hepatocyte nuclear factor 4 alpha, or forkhead box O1 [3]. Conversely, muraglitazar enhances hepatic expression and plasma levels of apolipoprotein A5, which serves as an activator of lipoprotein lipase [3]. A functional peroxisome proliferator response element has been identified in the promoter of the human apolipoprotein A5 gene, classifying it as a direct peroxisome proliferator-activated receptor alpha target gene [3].

The transcriptional regulation of hepatic lipoprotein lipase by muraglitazar demonstrates tissue-specific patterns, with expression upregulation occurring primarily in liver tissue [3]. In contrast to heart and skeletal muscle, where peroxisome proliferator-activated receptor alpha deletion or agonist treatment shows minimal influence on lipoprotein lipase messenger ribonucleic acid expression, hepatic regulation represents a key mechanism for systemic triglyceride metabolism control [3]. This tissue-specific regulation allows for coordinated control of plasma triglyceride clearance through enhanced lipoprotein lipase activity and reduced inhibitory factors.

Impact on Reverse Cholesterol Transport Mechanisms

Muraglitazar demonstrates significant impact on reverse cholesterol transport mechanisms through peroxisome proliferator-activated receptor alpha-mediated pathways [5] [6]. In vivo studies demonstrate that potent peroxisome proliferator-activated receptor alpha agonists promote macrophage reverse cholesterol transport through liver X receptor-dependent pathways [5]. The mechanism involves peroxisome proliferator-activated receptor alpha activation stimulating ATP-binding cassette transporter A1 gene transcription, which enhances cholesterol efflux from macrophages [5].

The reverse cholesterol transport enhancement involves upregulation of liver X receptor expression, which serves as one of the main regulators of ATP-binding cassette transporter A1 gene transcription [5]. Peroxisome proliferator-activated receptor alpha activation has been demonstrated to increase macrophage cholesterol efflux capacity in vitro, with this effect being related to liver X receptor expression upregulation [5]. The mechanism operates through a peroxisome proliferator-activated receptor alpha-liver X receptor pathway that is dependent on both macrophage peroxisome proliferator-activated receptor alpha and liver X receptor expression [6].

Muraglitazar specifically induces expression of multiple genes involved in reverse cholesterol transport in differentiating macrophage cells [1]. Treatment with 10 micromolar muraglitazar for 24 hours induced CD36 expression by 3.8-fold, apolipoprotein E by 5.9-fold, liver X receptor alpha and beta by 3.8-fold, and ATP-binding cassette transporter 1 by 2.8-fold [1]. When compared functionally, muraglitazar increased cholesterol efflux from macrophage cells by 78%, demonstrating substantial enhancement of reverse cholesterol transport capacity [1].

The peroxisome proliferator-activated receptor alpha-mediated reverse cholesterol transport mechanism represents a direct antiatherogenic effect of muraglitazar [7]. In macrophages, fibroblasts, and intestinal cells, peroxisome proliferator-activated receptor delta agonists increase expression of the reverse cholesterol transporter ATP-binding cassette A1 and induce apolipoprotein A1-specific cholesterol efflux [7]. This suggests that peroxisome proliferator-activated receptor activation provides a novel mechanism for promoting reverse cholesterol transport from peripheral tissues to nascent high-density lipoprotein particles [7].

Peroxisome Proliferator-Activated Receptor Gamma-Mediated Insulin Sensitization Pathways

Peroxisome proliferator-activated receptor gamma activation through muraglitazar binding results in marked improvement in whole-body insulin sensitivity through complex mechanisms involving specific effects on adipose tissue, skeletal muscle, and liver [8]. At the cellular level, peroxisome proliferator-activated receptor gamma activation affects the insulin signaling cascade through direct modulatory effects on the expression and phosphorylation of specific signaling molecules [8]. The insulin sensitization mechanisms involve binding of insulin to its tyrosine kinase receptor, engaging a cascade of intracellular phosphorylation events including tyrosine phosphorylation of insulin receptor substrate proteins and activation of phosphatidylinositol-3-kinase and downstream kinases [8].

Adipocyte Differentiation and Glucose Transporter 4 Mobilization

Peroxisome proliferator-activated receptor gamma serves as the master regulator of adipogenesis, with ectopic expression alone in fibroblasts successfully driving the adipogenesis program [9]. No other factors can induce adipogenesis without the presence of peroxisome proliferator-activated receptor gamma, establishing its central role in adipocyte differentiation [9]. The transcriptional regulation involves peroxisome proliferator-activated receptor gamma constitutively forming a heterodimer with retinoid X receptor and binding to specific deoxyribonucleic acid sequences termed peroxisome proliferator response elements [9].

In the basal condition, unliganded peroxisome proliferator-activated receptor gamma forms complexes with transcription corepressors such as silencing mediator of retinoid and thyroid hormone receptors, nuclear receptor corepressor, and histone deacetylases, which blocks its transactivation activity [9]. Upon ligand binding by muraglitazar, peroxisome proliferator-activated receptor gamma undergoes conformational changes, dissociates corepressors, and recruits coactivators including cyclic adenosine monophosphate response element-binding protein-binding protein, histone acetyltransferase p300, and peroxisome proliferator-activated receptor-binding protein, initiating adipogenic gene programs [9].

Glucose transporter 4 expression regulation represents a critical component of peroxisome proliferator-activated receptor gamma-mediated insulin sensitization [8]. Peroxisome proliferator-activated receptor gamma activity directly regulates glucose transporter 4 expression and c-Cbl associating protein, both involved in regulating insulin-stimulated glucose transport [8]. The glucose transporter 4 represents the insulin-dependent transporter serving as a key modulator of glucose disposal in both muscle and adipose tissue [8].

Muraglitazar treatment increases expression of the insulin-responsive glucose transporter 4, with animal models of obesity and diabetes showing restoration of glucose transporter 4 expression to normal levels [8]. Although no complete peroxisome proliferator response element has been identified in the glucose transporter 4 promoter, peroxisome proliferator-activated receptor gamma and its heterodimer partner retinoid X receptor alpha bind and repress the promoter activity of glucose transporter 4 [8]. The repression is augmented in the presence of natural ligands but completely alleviated by synthetic agonists like muraglitazar [8].

The mechanism represents a novel pathway through which peroxisome proliferator-activated receptor gamma ligands exert antidiabetic effects by detaching the peroxisome proliferator-activated receptor gamma transcription complex from the promoter, thereby increasing target gene expression [8]. Enhanced glucose transporter 4 expression correlates with increased glucose transport activity, with substantial increases in both basal and insulin-stimulated glucose transport observed [10]. The elevated glucose transporter 4 protein becomes localized to the plasma membrane even in the absence of insulin treatment, contributing to improved glucose uptake capacity [10].

Cross-Talk Between Peroxisome Proliferator-Activated Receptor Isoforms in Metabolic Regulation

The molecular mechanisms underlying muraglitazar's dual peroxisome proliferator-activated receptor alpha and gamma agonism involve complex cross-talk between these isoforms in metabolic regulation [11]. Peroxisome proliferator-activated receptor alpha controls fatty acid degradation while liver X receptor-sterol regulatory element-binding protein-1c regulates fatty acid synthesis, representing reciprocal systems for fatty acid metabolism [11]. The cross-talk involves competition for retinoid X receptor alpha binding, as both peroxisome proliferator-activated receptor alpha and liver X receptor require heterodimerization with retinoid X receptor alpha for optimal transcriptional activity [11].

Liver X receptor activation suppresses peroxisome proliferator-activated receptor alpha-induced peroxisome proliferator response element-luciferase activity in a dose-dependent manner [11]. Gel shift assays demonstrate that liver X receptor reduces binding of peroxisome proliferator-activated receptor alpha/retinoid X receptor alpha to peroxisome proliferator response elements [11]. Addition of increasing amounts of retinoid X receptor alpha restores these inhibitory effects, suggesting competition for retinoid X receptor alpha binding as the underlying mechanism [11].

The triangle relationship among liver X receptor, peroxisome proliferator-activated receptor, and retinoid X receptor proves crucial for mutual regulation of both liver X receptor and peroxisome proliferator-activated receptor activities, thereby controlling nutritional regulation of downstream genes [11]. Peroxisome proliferator-activated receptor alpha involvement in fatty acid degradation provides adaptive control during energy depletion, while sterol regulatory element-binding protein-1c expression dominated by liver X receptor controls fatty acid synthesis for energy storage [11].

Muraglitazar's dual agonism enables coordinated activation of both peroxisome proliferator-activated receptor alpha and gamma pathways, with the mutual suppression efficiently facilitating reciprocal actions of peroxisome proliferator-activated receptor alpha and liver X receptor-sterol regulatory element-binding protein-1c systems [11]. The nutritional transcription factor network involves nuclear concentrations of each receptor and ligand being crucial for nutritional regulation of fatty acid metabolism [11]. This cross-talk potentially involves competition for coactivators such as cyclic adenosine monophosphate response element-binding protein-binding protein/p300, steroid receptor coactivator-1, and peroxisome proliferator-activated receptor gamma coactivator-1 [11].

The tissue-specific expression patterns of peroxisome proliferator-activated receptor isoforms contribute to metabolic regulation complexity [12]. Peroxisome proliferator-activated receptor gamma demonstrates powerful adipogenic induction at morphological and molecular levels in response to peroxisome proliferator-activated receptor gamma activators, while peroxisome proliferator-activated receptor alpha shows less adipogenic potential but can induce significant differentiation in response to strong peroxisome proliferator-activated receptor alpha activators [12]. Peroxisome proliferator-activated receptor delta expression and activation does not stimulate adipogenesis, highlighting functional specificity among isoforms [12].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

516.18965124 g/mol

Monoisotopic Mass

516.18965124 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W1MKM70WQI

Drug Indication

Investigated for use/treatment in diabetes mellitus type 2.

Pharmacology

Muraglitazar is a dual peroxisome proliferator-activated receptor (PPAR) agonist, with hypoglycemic activity. Muraglitazar causes an increase in HDL-C levels, and a decrease in total cholesterol, apolipoprotein B, triglycerides and HbA1c. This agent is associated with an increased risk of adverse cardiovascular events and heart failure.

Mechanism of Action

Muraglitazar is one of the dual peroxisome proliferator-activated receptor (PPAR) agonists. It interacts with both PPAR alpha and gamma receptors. Working through the PPAR gamma receptor, muraglitazar has very potent insulin-sensitizing effects on liver and muscle to lower the blood sugar levels. working through the PPAR alpha receptor, muraglitazar is very potent in terms of lowering the triglycerides and raising the HDL [high-density lipoprotein] cholesterol and converting small dense LDL [low-density lipoprotein] particles to larger, more buoyant particles, so it promotes a very good lipid profile from the standpoint of prevention of atherosclerosis.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Peroxisome proliferator-activated receptor (PPAR)
NR1C3 (PPARG) [HSA:5468] [KO:K08530]

Other CAS

331741-94-7

Metabolism Metabolites

Muraglitazar has known human metabolites that include 12-Hydroxy muraglitazar, N-((4-Hydroxyphenyl)methyl)-N-((4-methoxyphenoxy)carbonyl)glycine, O-Demethyl muraglitazar, 17-Hydroxy muraglitazar, and 9-Hydroxy muraglitazar.

Wikipedia

Muraglitazar

Dates

Last modified: 08-15-2023
1: Pathirana C, Rusowicz A, Suda R, Swaminathan S, Palaniswamy V. Identification of by-products in support of process development of Muraglitazar. Magn Reson Chem. 2016 Feb 17. doi: 10.1002/mrc.4412. [Epub ahead of print] PubMed PMID: 26891263.

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